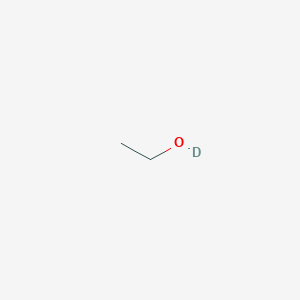

Ethanol-d

説明

Ethanol-d (or ethyl alcohol-d) is an organic compound used in a variety of scientific applications, ranging from laboratory experiments to industrial processes. It is a colorless, flammable liquid with a distinctive odor and is a widely used solvent in many industries. Ethanol-d has a wide range of properties, such as high boiling points, low freezing points, and low viscosity. It is also a relatively non-toxic and non-corrosive compound, making it a safe and effective choice for many scientific experiments.

科学的研究の応用

Biofuel Production

Ethanol-d is widely used in the production of biofuels . It has been identified as the most used biofuel due to its remarkable contribution in reducing emissions of carbon dioxide . The use of ethanol as a new source of biofuel reduces the dependence on conventional gasoline .

Catalytic Processes

Recent developments in the technologies and operations in ethanol production include the hydration of ethylene, biomass residue, lignocellulosic materials, fermentation, electrochemical reduction, dimethyl ether, reverse water gas shift, and catalytic hydrogenation reaction . An improvement in the catalytic hydrogenation of CO2 into ethanol needs extensive research .

Biotechnology

Focusing on the biotechnology of ethanol, this compound has industrial relevance as one of the most important products of primary metabolism . The text covers the most advanced developments among classical methods as well as more unconventional techniques .

Solvent in Cosmetics and Perfumes

Ethanol-d is relatively safe and can be used to dissolve many organic compounds that are insoluble in water . It is used, for example, in many perfumes and cosmetics .

Carbon Dioxide Fixation

Improving carbon dioxide (CO2) fixation in plants is crucial for enhancing photosynthetic efficiency, crop yield, and overall carbon sequestration . Ethanol-d plays a role in this process .

Biotechnological Applications

Recent advances in biotechnological applications of alcohol have shown promising results . For instance, as much as 3.6 M COBE was asymmetrically reduced within 22 h, resulting in a 93% yield and >99% ee .

作用機序

Target of Action

Ethanol, also known as ethyl alcohol, primarily targets various neurotransmitters in the brain, such as gamma-aminobutyric acid (GABA), glutamate, dopamine, serotonin, and endogenous opioids . It also interacts with cellular components and numerous molecular targets in neurons and synapses throughout the brain .

Mode of Action

Ethanol alters the membranes of the brain’s neurons, their ion channels, enzymes, and receptors . It acts as both a GABA agonist and a glutamate N-methyl-d-aspartate (NMDA) receptor antagonist . Its actions on dopaminergic and opioid peptidergic systems are implicated in the reinforcing effect of alcohol .

Pharmacokinetics

Ethanol is rapidly absorbed from the gastrointestinal tract and distributed throughout the body . It is primarily metabolized by the hepatic enzyme alcohol dehydrogenase .

Result of Action

The molecular and cellular effects of ethanol’s action include changes in neurotransmitter systems, synaptic plasticity, and neuroinflammation . Chronic exposure to alcohol can cause persistent structural and functional changes in the brain . Ethanol metabolism leads to cell-damaging reactive oxygen species (ROS), increased DNA damage, and cell death .

特性

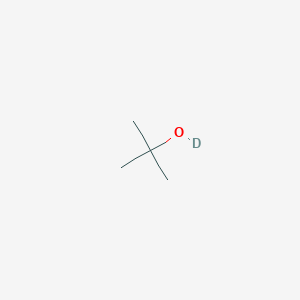

IUPAC Name |

deuteriooxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQSCWFLJHTTHZ-WFVSFCRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50919138 | |

| Record name | Ethan(~2~H)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50919138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

47.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Acros Organics MSDS] | |

| Record name | Ethyl alcohol-d | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20772 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Ethanol-d | |

CAS RN |

925-93-9, 1624-36-8 | |

| Record name | Ethanol-d | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (2)alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol-d1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001624368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethan(~2~H)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50919138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl [2]alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

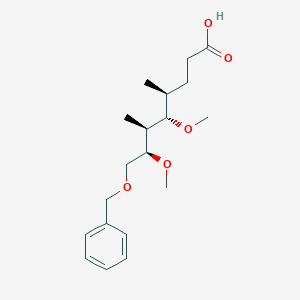

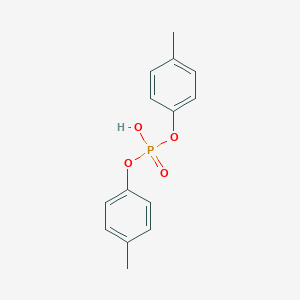

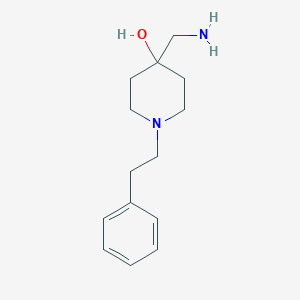

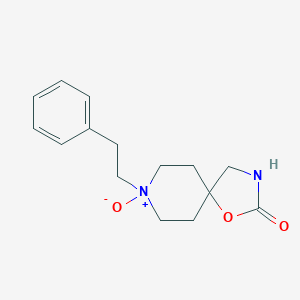

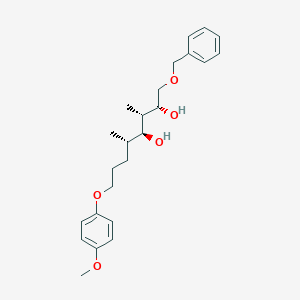

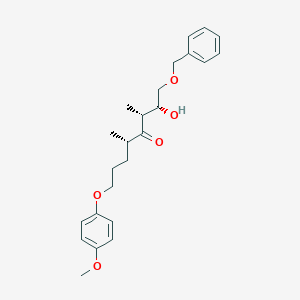

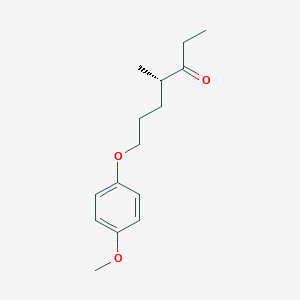

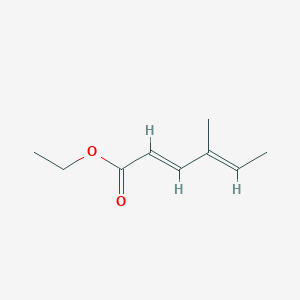

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Ethanol-d typically refers to ethanol with one deuterium atom replacing a hydrogen atom. The most common form, ethanol-d1, has the molecular formula CH3CH2OD and a molecular weight of 47.08 g/mol. Other forms, like ethanol-d6 (CD3CD2OH), also exist, each with their specific uses and properties.

ANone: Ethanol-d can be characterized using various spectroscopic techniques. For instance, proton and deuterium NMR spectroscopy can differentiate between deuterated and non-deuterated positions in the molecule. [, ] Infrared (IR) spectroscopy reveals distinct vibrational frequencies for the O-D bond compared to the O-H bond, aiding in identifying and quantifying ethanol-d in mixtures. [, ]

ANone: While deuteration doesn't significantly alter the chemical reactivity of ethanol, it does slightly change its physical properties. For example, ethanol-d has a slightly higher boiling point and density compared to regular ethanol. []

ANone: Ethanol-d serves as a valuable tool for elucidating reaction mechanisms. By substituting specific hydrogen atoms with deuterium, researchers can track the fate of atoms during a reaction, providing insights into reaction pathways and intermediates. [, , , ]

ANone: In a study on the diastereoselectivity of enolate anion protonation, researchers used ethanol-d to investigate the factors controlling electrophilic attack. The study examined H/D exchange on various β-substituted ethyl butanoates in ethanol-d, revealing the influence of steric and electronic effects on diastereoselectivity. []

ANone: Computational methods like ab initio molecular orbital theory are instrumental in predicting and explaining the diastereoselectivity of reactions involving ethanol-d. These calculations help researchers understand the subtle electronic and steric factors influencing reaction outcomes. []

ANone: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used for the detection and quantification of ethanol-d. This technique provides high sensitivity and selectivity, allowing for accurate measurements in complex mixtures. [, ] Nuclear Magnetic Resonance (NMR) spectroscopy can also be utilized, especially for analyzing the position of deuterium incorporation. [, ]

ANone: Ethanol-d finds use in studying biological systems, particularly in investigating metabolic pathways and protein structure. For example, researchers have used ethanol-d to study the stereospecificity of hydride transfer in enzymatic reactions involving alcohol dehydrogenases. []

ANone: While specific data on the environmental impact of ethanol-d may be limited, it's crucial to consider its potential effects and employ responsible waste management practices. Given its structural similarity to ethanol, it's possible that ethanol-d could undergo similar degradation pathways in the environment. []

ANone: Depending on the specific research question, alternative deuterated solvents or reagents might be available. For example, methanol-d or other deuterated alcohols could be considered depending on the solubility requirements and reaction conditions. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B32869.png)

![1-[2-Hydroxy-4,6-dimethoxy-3-(methoxymethoxy)phenyl]propan-1-one](/img/structure/B32882.png)